3-(Ethenesulfonyl)benzene-1-sulfonic acid
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Overview
Description
3-(Ethenesulfonyl)benzene-1-sulfonic acid is an organosulfur compound with a unique structure that includes both ethenesulfonyl and benzene-1-sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide and fuming sulfuric acid, which produces benzenesulfonic acid . The ethenesulfonyl group can be introduced through further reactions involving ethenesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfur trioxide, fuming sulfuric acid, and ethenesulfonyl chloride are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted benzene compounds.
Scientific Research Applications
3-(Ethenesulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethenesulfonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with only one sulfonic acid group.
Ethenesulfonic acid: Contains only the ethenesulfonyl group without the benzene ring.
Toluene-4-sulfonic acid: Similar structure but with a methyl group on the benzene ring.
Uniqueness
3-(Ethenesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both ethenesulfonyl and benzene-1-sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
95378-19-1 |
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Molecular Formula |
C8H8O5S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3-ethenylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S2/c1-2-14(9,10)7-4-3-5-8(6-7)15(11,12)13/h2-6H,1H2,(H,11,12,13) |
InChI Key |
LJBFFOXSMUKACP-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
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